molecular formula C22H21N5O4 B2963236 2-(3,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 904268-49-1

2-(3,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2963236
CAS No.: 904268-49-1
M. Wt: 419.441
InChI Key: ALCCTUUYTZTZQM-UHFFFAOYSA-N
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Description

This compound belongs to the purine-6-carboxamide family, characterized by a bicyclic purine core modified with aryl substituents at positions 2 and 9. The 2-position is substituted with a 3,4-dimethoxyphenyl group (electron-donating methoxy groups), while the 9-position bears a 3,4-dimethylphenyl group (electron-donating methyl groups).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-11-5-7-14(9-12(11)2)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)13-6-8-15(30-3)16(10-13)31-4/h5-10H,1-4H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCCTUUYTZTZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H26N4O4C_{28}H_{26}N_{4}O_{4}. Its structure features a purine core with various substitutions that contribute to its biological properties.

Structural Representation

PropertyDescription
Molecular FormulaC28H26N4O4C_{28}H_{26}N_{4}O_{4}
IUPAC NameThis compound
SMILESCc(cc1)c(C)cc1N1N=C2c(cc(cc3)C(NCc(ccc(OC)c4)c4OC)=O)c3NC=C2C1=O

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that purine derivatives exhibit significant anticancer properties. The compound was evaluated for its antiproliferative effects against various cancer cell lines. For instance, studies demonstrated that it could inhibit the growth of A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines.

Case Study Findings:

  • IC50 Values: The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent antiproliferative activity.

The proposed mechanism involves the inhibition of topoisomerases, enzymes critical for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and subsequent apoptosis in cancer cells.

Additional Biological Activities

Beyond anticancer effects, this compound has shown promise in other areas:

  • Antioxidant Activity: The compound was tested for DPPH radical-scavenging activity, showing moderate antioxidant capabilities.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various bacterial strains.

Research Findings Summary

A summary of key findings from recent studies on the biological activity of the compound is presented below:

Study FocusFindingsReference
Antiproliferative ActivityEffective against A-549 and MCF7 cell lines with IC50 values < 0.1 μmol/mL
Topoisomerase InhibitionInhibits topoisomerase I and II, leading to apoptosis
Antioxidant ActivityModerate DPPH radical-scavenging activity

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key analogs and their structural differences:

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 2: 3,4-dimethoxyphenyl; 9: 3,4-dimethylphenyl ~C₂₁H₂₁N₅O₄ ~427.4* Potential kinase inhibitor; organic synthesis intermediate
9-(3,4-Dimethylphenyl)-... (898447-01-3) 9: 3,4-dimethylphenyl; 2: unspecified C₁₄H₁₃N₅O₂ 283.29 Organic synthesis building block
2-Methyl-9-(4-methylphenyl)-... (64440-99-9) 2: methyl; 9: 4-methylphenyl C₁₄H₁₃N₅O₂ 283.29 Nucleic acid derivatives; research applications
2-(3,4-Difluorophenyl)-... (898447-23-9) 2: 3,4-difluorophenyl; 9: 3,4-dimethoxyphenyl C₂₀H₁₅F₂N₅O₄ 427.4 Enhanced electronic withdrawal; potential antiviral activity
2-(3-Methoxyphenyl)-... (898447-20-6) 2: 3-methoxyphenyl; 9: 3,4-dimethoxyphenyl C₂₁H₁₉N₅O₅ 421.4 Modified solubility profile
2-Phenyl-... (904268-83-3) 2: phenyl; 9: 3,4-dimethoxyphenyl C₂₀H₁₇N₅O₄ 391.4 Simpler substituents; baseline activity studies

*Estimated based on analogs.

Electronic and Steric Effects

  • The 3,4-dimethylphenyl group at position 9 adds steric bulk, which may influence binding pocket interactions in biological targets .
  • Methyl-Substituted Analog (CAS 64440-99-9) : Smaller methyl groups reduce steric hindrance, possibly favoring interactions with compact active sites .

Research Findings and Trends

  • Substituent Position Matters : Position 2 substitutions (e.g., methoxy vs. fluoro) significantly alter electronic properties, while position 9 substitutions (e.g., dimethylphenyl vs. dimethoxyphenyl) modulate steric interactions .
  • SAR Insights : Bulkier groups at position 9 (e.g., 3,4-dimethylphenyl) may improve selectivity for hydrophobic enzyme pockets, whereas electron-donating groups at position 2 enhance resonance stabilization of the purine core .

Q & A

What are the common synthetic routes and purification strategies for this compound?

Level: Basic
Methodological Answer:
The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. Key steps include:

  • Spirocyclic intermediate formation : Reacting precursors like 2-oxa-spiro[3.4]octane-1,3-dione with substituted amines under reflux conditions to form purine-like scaffolds .
  • Functionalization : Introducing substituents (e.g., dimethoxy and dimethylphenyl groups) via nucleophilic substitution or cross-coupling reactions.
  • Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is critical for isolating the final product, as seen in analogous spirocyclic carboxamide syntheses .
    Characterization relies on IR spectroscopy (amide C=O stretch at ~1650–1700 cm⁻¹), UV-Vis (conjugated π-system absorption), and elemental analysis to confirm purity .

How can computational methods optimize regioselective functionalization of the purine core?

Level: Advanced
Methodological Answer:
Regioselectivity challenges arise due to competing reaction pathways. To address this:

  • Quantum chemical calculations (e.g., DFT) predict transition-state energies for substituent placement, prioritizing low-energy pathways .
  • AI-driven simulations : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to model optimal conditions (solvent, catalyst, temperature) for selective substitutions .
  • Feedback loops : Experimental data (e.g., HPLC retention times, LCMS m/z ratios) refine computational models, as demonstrated in spirocyclic carboxamide iodination studies .

What advanced analytical techniques resolve spectral overlaps in characterization?

Level: Advanced
Methodological Answer:
Complex NMR/UV-Vis spectra require:

  • Hyphenated techniques : LC-MS/MS differentiates isobaric impurities by coupling retention time (e.g., 1.57 minutes for similar carboxamides ) with fragmentation patterns.
  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, critical for distinguishing methylphenyl and dimethoxyphenyl substituents.
  • High-resolution mass spectrometry (HRMS) : Resolves isotopic clusters (e.g., iodine-containing derivatives ) with sub-ppm mass accuracy.

How should researchers address contradictions in reaction yield data?

Level: Basic
Methodological Answer:
Common discrepancies arise from:

  • Incomplete purification : Residual solvents or byproducts skew elemental analysis. Validate via HPLC purity checks (≥95% threshold) .
  • Kinetic vs. thermodynamic control : Monitor reaction progression with in situ IR to identify intermediate trapping.
  • Statistical validation : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) affecting yield .

What machine learning approaches improve reaction optimization for scaled synthesis?

Level: Advanced
Methodological Answer:

  • Neural networks : Train models on historical reaction data (e.g., solvent polarity, reagent equivalents) to predict optimal conditions for new derivatives.
  • Autonomous labs : Implement AI-driven platforms for real-time parameter adjustments, as proposed in "smart laboratory" frameworks .
  • Multi-objective optimization : Balance yield, purity, and cost using Pareto front analysis, validated in carboxamide iodination workflows (96% yield achieved via NIS stoichiometry tuning ).

How can isotopic labeling elucidate the compound’s degradation mechanisms?

Level: Advanced
Methodological Answer:

  • Stable isotopes (²H, ¹³C) : Label the purine core or carboxamide group to track hydrolytic/oxidative degradation via LC-MS isotopic tracing.
  • Accelerated stability studies : Expose labeled compounds to stress conditions (pH, heat) and analyze degradation pathways using Q-TOF mass spectrometry .

What hybrid purification strategies address low solubility in polar solvents?

Level: Advanced
Methodological Answer:

  • Cosolvent systems : Combine DMF with methanol (e.g., 3:1 ratio) to enhance solubility during C18 chromatography .
  • Crystallization additives : Use ionic liquids or polyethylene glycol (PEG) to induce crystal lattice modifications, improving yield and purity .

How do substituent electronic effects modulate biological activity?

Level: Basic
Methodological Answer:

  • QSAR modeling : Correlate Hammett σ values of substituents (e.g., electron-donating methoxy vs. electron-withdrawing methyl groups) with activity data.
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize substituents enhancing binding affinity .

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